ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the Methoxybenzyl Ether Group: The hydroxyl group at the 7-position of the chromen-2-one core can be protected by reacting it with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the methoxybenzyl ether.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The methoxybenzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The chromen-2-one core structure allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxybenzyl ether group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Lacks the methoxybenzyl ether group, which may result in different chemical and biological properties.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
Ethyl 3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}butanoate: Has a longer carbon chain in the ester group, potentially altering its physical and chemical properties.
Properties
IUPAC Name |
ethyl 3-[7-[(4-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-4-27-22(24)12-11-20-15(2)19-10-9-18(13-21(19)29-23(20)25)28-14-16-5-7-17(26-3)8-6-16/h5-10,13H,4,11-12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAGQDUZUCJMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)OC)OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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